

The preparation of JF526-Taxol (TFA) stock solutions and working concentrations.

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Compound of Interest

Compound Name: JF526-Taxol (TFA)

Cat. No.: B15136786

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Application Notes and Protocols: JF526-Taxol (TFA)

Introduction

JF526-Taxol (TFA) is a highly effective, green-fluorescent probe designed for the direct imaging of the microtubule cytoskeleton in live cells.^[1] This probe consists of the microtubule-stabilizing agent Taxol (Paclitaxel) conjugated to the fluorogenic dye, Janelia Fluor® 526. The term "fluorogenic" signifies that the probe exhibits minimal fluorescence in its unbound state in an aqueous solution but becomes highly fluorescent upon binding to its target, tubulin.^{[1][2]} This property arises from an equilibrium shift from a non-fluorescent lactone configuration to a fluorescent zwitterionic form upon binding to the hydrophobic environment of the tubulin protein.^{[2][3]} This mechanism allows for "no-wash" imaging protocols, significantly simplifying experimental workflows and reducing background noise.^[1] JF526-Taxol is a powerful tool for various advanced microscopy applications, including confocal and super-resolution microscopy (STED), to study microtubule dynamics and cellular processes.^[2]

Physicochemical and Spectroscopic Properties

The properties of **JF526-Taxol (TFA)** are summarized below. This data is essential for calculating concentrations and setting up imaging equipment.

Property	Value	Reference
Molecular Weight	1507.42 g/mol	
Formula	C ₇₃ H ₇₄ F ₆ N ₄ O ₁₇ ·CF ₃ CO ₂ H	
Appearance	Solid Powder	[4]
Purity	≥85% (HPLC)	
Excitation Max (λ _{abs})	531 nm	
Emission Max (λ _{em})	549 nm	
Extinction Coefficient (ε)	118,000 M ⁻¹ cm ⁻¹	
Quantum Yield (φ)	0.87	
Recommended Solvent	Dimethyl sulfoxide (DMSO)	
Maximum Solubility	10 mM in DMSO	
Storage Conditions	Store at -20°C	

Experimental Protocols

Protocol 1: Preparation of 10 mM Stock Solution

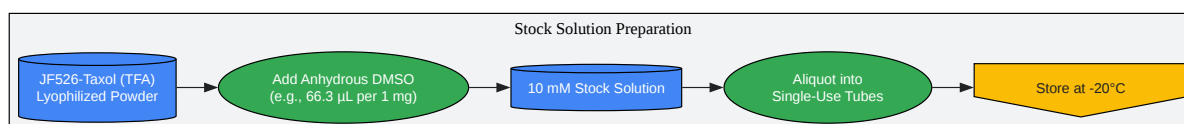
Proper preparation of the stock solution is critical for obtaining reproducible results. High-quality, anhydrous DMSO should be used. The following protocol is based on the molecular weight provided in the table above; for batch-specific molecular weights, refer to the Certificate of Analysis.

Materials:

- **JF526-Taxol (TFA)** vial
- Anhydrous Dimethyl sulfoxide (DMSO)
- Microcentrifuge tubes

Procedure:

- Briefly centrifuge the vial of **JF526-Taxol (TFA)** to ensure all lyophilized powder is at the bottom.
- To prepare a 10 mM stock solution, add the appropriate volume of DMSO. For example, to 1 mg of **JF526-Taxol (TFA)** (MW = 1507.42), add 66.3 μ L of DMSO.
- Vortex thoroughly until the solid is completely dissolved.
- Aliquot the stock solution into smaller, single-use volumes to avoid repeated freeze-thaw cycles.
- Store the aliquots at -20°C for up to one month.[5]



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Workflow for preparing **JF526-Taxol (TFA)** stock solution.

Protocol 2: Preparation of Working Concentration

The working solution should be prepared fresh on the day of the experiment by diluting the 10 mM stock solution into pre-warmed cell culture medium. The optimal concentration can vary depending on the cell type and experimental conditions, so it is advisable to perform a titration to determine the ideal concentration.

Materials:

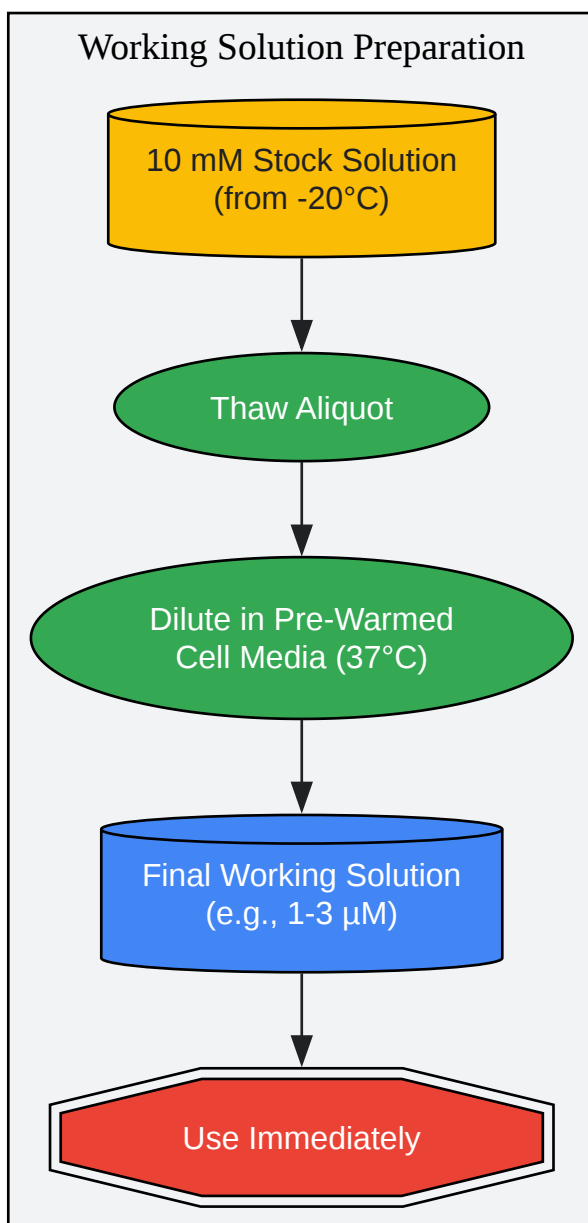
- 10 mM **JF526-Taxol (TFA)** stock solution
- Complete cell culture medium, pre-warmed to 37°C

Procedure:

- Thaw an aliquot of the 10 mM stock solution at room temperature.
- Dilute the stock solution into pre-warmed (37°C) complete cell culture medium to the desired final concentration.[\[6\]](#) A starting concentration of 1-3 μ M is recommended for many cell lines.
[\[7\]](#)
- Mix thoroughly by gentle inversion or pipetting. Do not vortex.
- The aqueous working solution should be used immediately and not stored for later use.[\[5\]](#)

Example Dilution for 1 μ M Working Solution:

- Add 1 μ L of 10 mM stock solution to 10 mL of pre-warmed cell culture medium.



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Workflow for preparing **JF526-Taxol (TFA)** working solution.

Protocol 3: Live-Cell Staining and Imaging

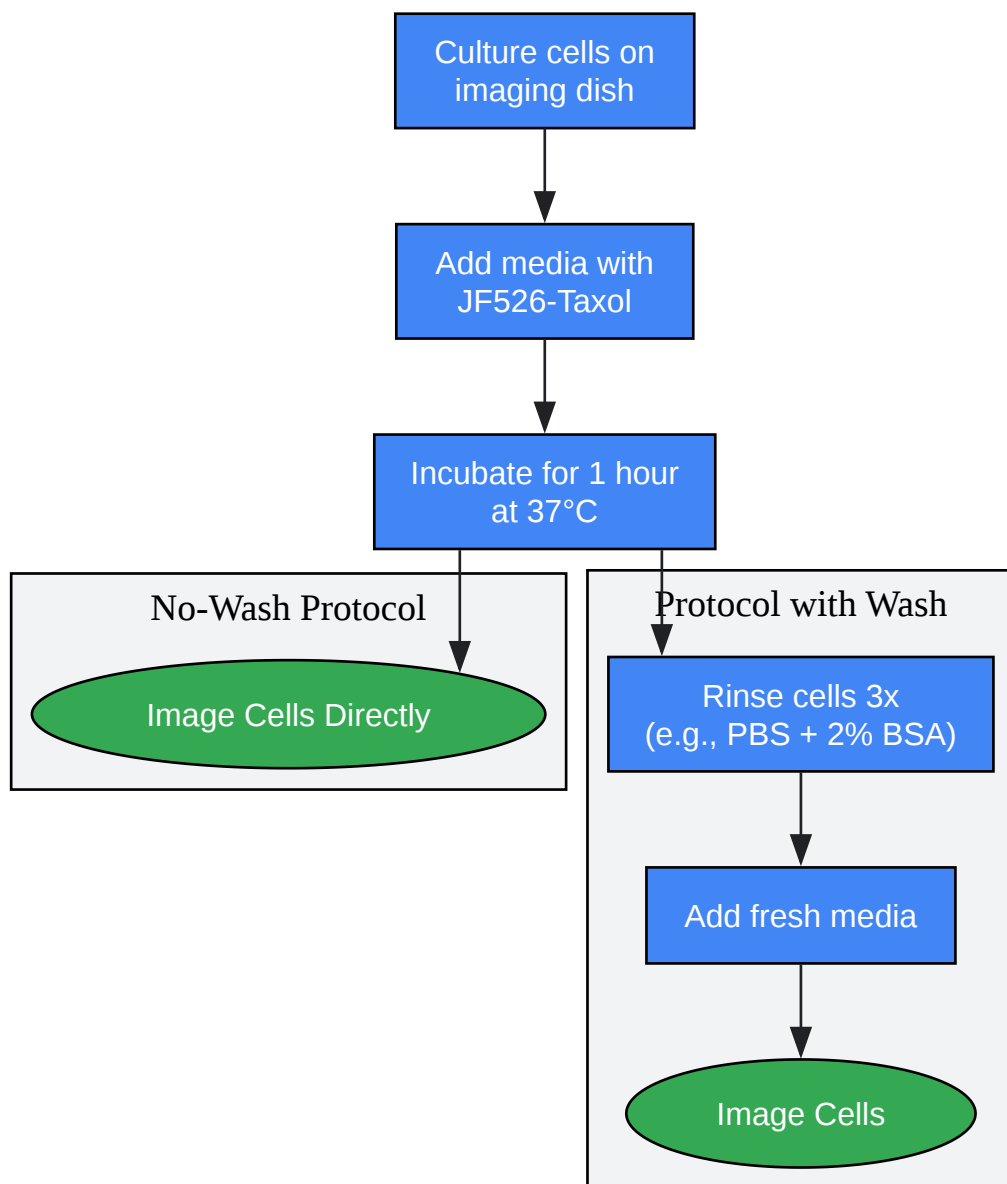
JF526-Taxol is suitable for live-cell imaging and its fluorogenic nature allows for a simplified no-wash protocol.^[1] However, a protocol with wash steps is also provided for experiments that may be sensitive to unbound probe.

A. No-Wash Imaging Protocol This is the recommended protocol for most applications, leveraging the fluorogenic properties of the dye to minimize background fluorescence without wash steps.

- Culture cells on a glass-bottom dish or chamber slide suitable for imaging.
- When cells have reached the desired confluency, aspirate the existing medium.
- Add the freshly prepared, pre-warmed medium containing **JF526-Taxol (TFA)** to the cells.
- Incubate the cells for 1 hour at 37°C in a CO₂ incubator.[\[5\]](#)
- Image the cells directly without washing, using appropriate filters for JF526 (Excitation: ~531 nm, Emission: ~549 nm).

B. Imaging Protocol with Wash Steps This protocol can be used to further reduce any residual background fluorescence.

- Follow steps 1-4 of the No-Wash Imaging Protocol.
- After incubation, gently aspirate the medium containing the probe.
- Rinse the cells three times with a pre-warmed buffer solution (e.g., 1x PBS with 2% BSA).[\[7\]](#)
- Add fresh, pre-warmed complete culture medium (without the probe) to the cells.
- Proceed with imaging.



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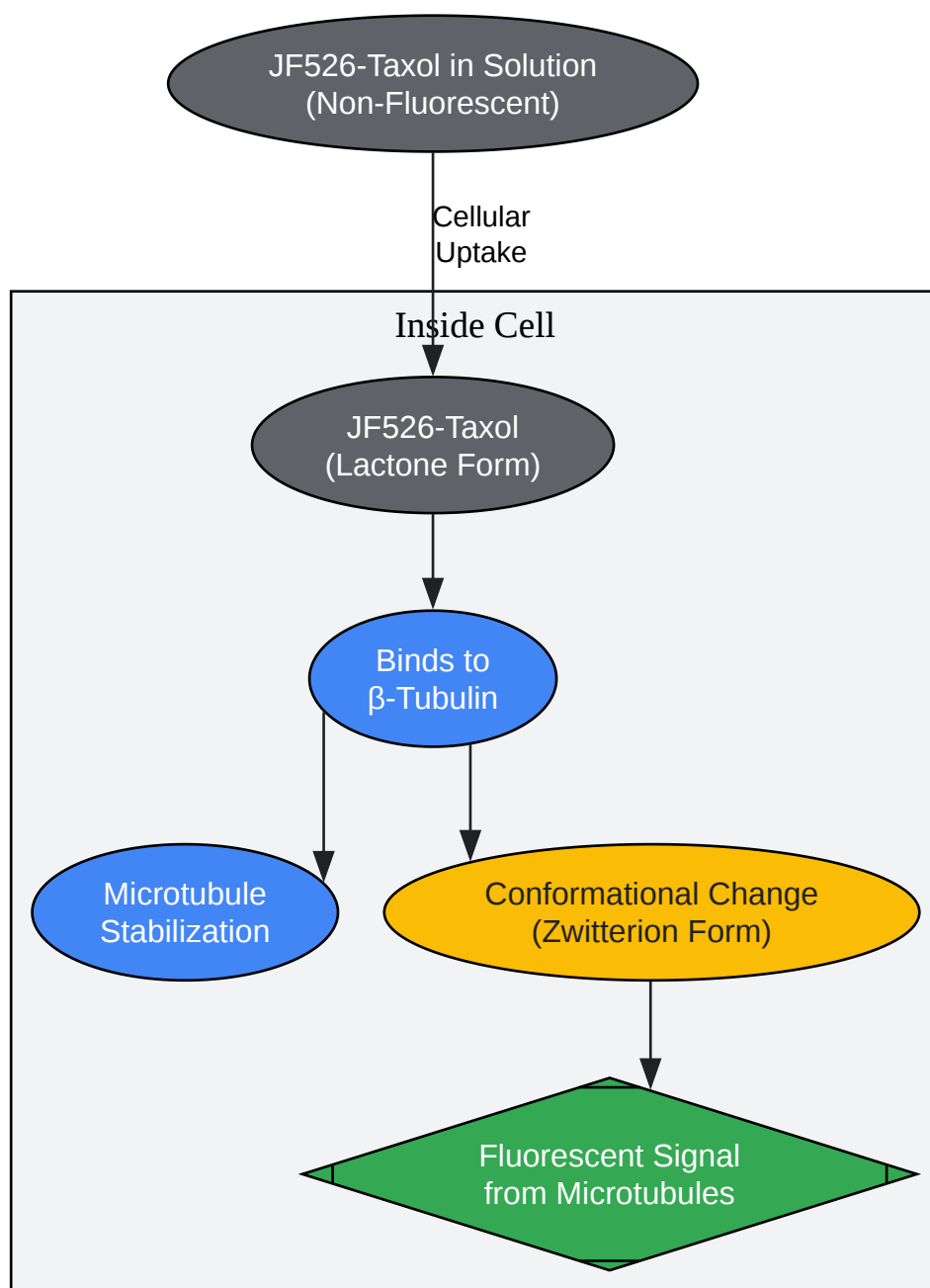
Comparison of live-cell imaging workflows.

Mechanism of Action

The utility of JF526-Taxol as an imaging agent is based on the combined action of Taxol and the fluorogenic properties of the Janelia Fluor® 526 dye.

- Cellular Entry: The probe enters the cell membrane.
- Target Binding: The Taxol moiety binds specifically to β -tubulin subunits within the cell.

- **Microtubule Stabilization:** This binding event promotes and stabilizes the polymerization of microtubules, arresting the cell cycle.[\[5\]](#)
- **Fluorogenic Activation:** In the aqueous cytoplasm, the JF526 dye is predominantly in a colorless, non-fluorescent lactone state. Upon binding to the hydrophobic pocket of tubulin, the dye undergoes a conformational change, shifting the equilibrium to its fluorescent zwitterionic state.[\[2\]](#)
- **Visualization:** The now-fluorescent probe allows for the high-contrast visualization of the microtubule network.



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Fluorogenic mechanism of action of JF526-Taxol.

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